molecular formula C16H18F3N3O3S B396138 METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE

METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE

Cat. No.: B396138
M. Wt: 389.4g/mol
InChI Key: IACOTOHRRAUKMA-UHFFFAOYSA-N
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Description

METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE is a complex organic compound that features a benzothiazole ring, trifluoromethyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Esterification: The ester functionality is introduced through esterification reactions involving the corresponding carboxylic acid and methanol.

    Amidation: The final step involves the amidation of the ester with 3-methylbutanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester and amide functionalities, converting them to alcohols and amines, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Shares the benzothiazole ring but lacks the trifluoromethyl and ester functionalities.

    Methyl 2-(1,3-benzothiazol-2-ylamino)propanoate: Similar structure but without the trifluoromethyl group and the 3-methylbutanoyl moiety.

Uniqueness

METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C16H18F3N3O3S

Molecular Weight

389.4g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-(3-methylbutanoylamino)propanoate

InChI

InChI=1S/C16H18F3N3O3S/c1-9(2)8-12(23)21-15(13(24)25-3,16(17,18)19)22-14-20-10-6-4-5-7-11(10)26-14/h4-7,9H,8H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

IACOTOHRRAUKMA-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=CC=CC=C2S1

Canonical SMILES

CC(C)CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

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